![molecular formula C10H10O2 B1590326 5-methoxy-1H-inden-2(3H)-one CAS No. 76413-89-3](/img/structure/B1590326.png)
5-methoxy-1H-inden-2(3H)-one
Overview
Description
5-methoxy-1H-inden-2(3H)-one is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
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Biological Activity
5-Methoxy-1H-inden-2(3H)-one is a bicyclic organic compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and enzyme inhibitory effects, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a methoxy group attached to an indene structure, which contributes to its reactivity and interaction with biological targets. The molecular formula is C10H10O2, indicating the presence of a carbonyl group that can undergo various chemical transformations.
1. Antibacterial Activity
Recent studies have demonstrated that this compound exhibits notable antibacterial properties. In a comparative analysis, it was found to possess better antibacterial potency than ampicillin against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound ranged from 3.00 to 12.28 µmol/mL, indicating its effectiveness against resistant strains as well .
Compound | MIC (µmol/mL) | MBC (µmol/mL) |
---|---|---|
This compound | 3.00 - 12.28 | 4.09 - 16.31 |
Ampicillin | Variable | Variable |
2. Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal activity against several fungal species. The compound's structural characteristics enhance its interaction with fungal cell membranes and metabolic pathways, leading to effective inhibition of fungal growth .
3. Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes linked to various diseases:
- Acetylcholinesterase (AChE) : The compound exhibited high inhibitory activity against AChE with an IC50 value of 0.113 µM, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .
- Monoamine Oxidase B (MAO-B) : It also showed inhibitory effects on MAO-B, with an IC50 of 0.260 µM, suggesting its role in modulating neurotransmitter levels .
Molecular Mechanisms
The biological activity of this compound is attributed to its interactions with various biological macromolecules:
- Cytochrome P450 Enzymes : The methoxy group may influence interactions with cytochrome P450 enzymes, impacting drug metabolism and efficacy.
- Cell Signaling Pathways : The compound has been shown to modulate signaling pathways such as MAPK/ERK, affecting cellular proliferation and differentiation.
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against clinical isolates of resistant bacteria. The results indicated a strong correlation between the compound's concentration and its antibacterial effects, supporting its potential as a lead compound for developing new antimicrobial agents.
Case Study: Neuroprotective Effects
A study focusing on neuroprotective properties revealed that this compound could protect neuronal cells from oxidative stress-induced damage by modulating antioxidant enzyme activities. This suggests its therapeutic potential in neurodegenerative disorders.
Scientific Research Applications
Scientific Research Applications
5-Methoxy-1H-inden-2(3H)-one is utilized across various fields of research, including:
Organic Synthesis
- Building Block : The compound serves as a precursor in synthesizing more complex organic molecules. Its unique structural properties allow for various chemical modifications, making it valuable in organic chemistry .
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, including Pseudomonas aeruginosa and Candida albicans. For instance, certain derivatives demonstrated diameter inhibition zones (DIZ) significantly greater than standard antibiotics .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are crucial in neurodegenerative diseases. One study reported that a derivative achieved high inhibitory activity against both enzymes, indicating potential neuroprotective effects .
Pharmacological Potential
- Psychoactive Effects : Preliminary research suggests that this compound may influence serotonergic pathways, potentially aiding in the treatment of mood disorders like depression and anxiety. Its structural similarity to serotonin raises interest in its therapeutic applications .
- Anti-inflammatory Activity : Analogous studies on methoxy curcumin derivatives have highlighted anti-inflammatory properties, suggesting that similar mechanisms may be present in compounds derived from this compound .
Study on Enzyme Inhibition
In a recent investigation, derivatives of this compound were synthesized and tested for their inhibitory effects on AChE and MAO-B. The results indicated that specific derivatives displayed IC50 values in the low micromolar range, demonstrating selectivity over other isoforms . This highlights the compound's potential as a lead in developing new treatments for Alzheimer's disease.
Antimicrobial Activity Evaluation
A series of derivatives were screened against various bacterial strains. Notably, one derivative exhibited a DIZ of 29 mm against Candida albicans, outperforming traditional antifungal agents like fluconazole . This suggests that modifications to the indene structure can enhance antimicrobial efficacy.
Properties
IUPAC Name |
5-methoxy-1,3-dihydroinden-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-12-10-3-2-7-4-9(11)5-8(7)6-10/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYJHHLKVOTTOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(=O)C2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508230 | |
Record name | 5-Methoxy-1,3-dihydro-2H-inden-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76413-89-3 | |
Record name | 5-Methoxy-1,3-dihydro-2H-inden-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can electric fields influence the synthesis of 5-methoxy-1H-inden-2(3H)-one?
A1: Yes, research has shown that interfacial electric fields can significantly impact the selectivity of reactions leading to this compound. A study demonstrated that by exploiting a field-induced interaction between titanium dioxide (TiO2) and a rhodium porphyrin catalyst, the product ratio in the synthesis of this compound from 1-diazo-3-(3-methoxyphenyl)propan-2-one could be shifted 16-fold. This effect was attributed to the electric field's ability to modulate the interaction between the catalyst and the TiO2 surface, thereby altering the reaction pathway. [] Similar selectivity effects were observed when hafnium dioxide (HfO2) and tantalum pentoxide (Ta2O5) were employed as dielectric materials. [] This highlights the potential of electric fields as a tool for controlling regioselectivity in organic synthesis.
Q2: How does the presence of a methoxy group at the 5-position of the indanone ring influence reactivity?
A2: Research suggests that the presence of a methoxy group at the 5-position of the indanone ring can increase the molecule's susceptibility to nitrogen elimination reactions. Studies on the synthesis of substituted 2-amino-indanoles found that those bearing a methoxy group at the 5-position readily underwent nitrogen elimination, yielding the corresponding 5-methoxy-2-indanones. [] This suggests that the electron-donating nature of the methoxy group may stabilize the transition state involved in nitrogen elimination, facilitating the reaction.
Q3: What alternative synthetic routes exist for producing this compound, besides those involving electric fields?
A3: One established method involves the synthesis of this compound as a byproduct during the acid-catalyzed hydrolysis of 5-methoxyindene 1,2-oxide. [] This reaction proceeds through a pH-independent pathway, yielding a mixture of 5-methoxy-2-indanone (29%) and diols (71%). [] This suggests that this compound can be accessed through various synthetic pathways, offering flexibility in its preparation.
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